5-PYRIMIDINECARBONYL CHLORIDE
Overview
Description
5-PYRIMIDINECARBONYL CHLORIDE: is an organic compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 this compound is a derivative of pyrimidine, where a carbonyl chloride group is attached to the fifth position of the ring
Mechanism of Action
Target of Action
Pyrimidine-5-carbonyl chloride, like other pyrimidine derivatives, is known to interact with several targets in the body. The primary targets of pyrimidine derivatives are often enzymes involved in cellular processes. For instance, pyrimidine derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle . Additionally, pyrimidine derivatives have been reported to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) , both of which play crucial roles in inflammation and cancer progression .
Mode of Action
For instance, they can suppress the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of Prostaglandin E2 (PGE2), a key mediator of inflammation .
Biochemical Pathways
Pyrimidine-5-carbonyl chloride, like other pyrimidine derivatives, is likely to affect several biochemical pathways. Pyrimidine synthesis and metabolism play major roles in controlling embryonic and fetal development and organogenesis . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies .
Pharmacokinetics
Pyrimidine analogues are generally considered prodrugs and need to be activated within the cell . The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Result of Action
The result of the action of Pyrimidine-5-carbonyl chloride is likely to depend on its specific targets and mode of action. Generally, the inhibition of target enzymes by pyrimidine derivatives can lead to a variety of cellular effects. For instance, the inhibition of CDK2 can disrupt the cell cycle, potentially leading to the death of cancer cells . Similarly, the dual inhibition of EGFR and COX-2 can have anti-inflammatory and anti-cancer effects .
Biochemical Analysis
Biochemical Properties
For instance, pyrimidines are integral parts of nucleic acids, playing crucial roles in DNA and RNA biosynthesis .
Cellular Effects
Pyrimidines and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, including the synthesis of nucleic acids and certain vitamins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-PYRIMIDINECARBONYL CHLORIDE can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions. The reaction typically proceeds as follows: [ \text{Pyrimidine-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of pyrimidine-5-carbonyl chloride may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 5-PYRIMIDINECARBONYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, pyrimidine-5-carbonyl chloride can hydrolyze to form pyrimidine-5-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.
Common Reagents and Conditions:
Amines: React with pyrimidine-5-carbonyl chloride to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Thiols: React to form thioesters, typically under basic conditions.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
Chemistry: 5-PYRIMIDINECARBONYL CHLORIDE is used as a building block in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the preparation of pyrimidine-based pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, pyrimidine-5-carbonyl chloride is utilized in the synthesis of bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. Its derivatives have shown potential in inhibiting specific enzymes and receptors involved in disease pathways.
Industry: In the material science industry, pyrimidine-5-carbonyl chloride is employed in the synthesis of functional materials, such as polymers and dyes
Comparison with Similar Compounds
Pyrimidine-5-carboxylic acid: The parent compound of pyrimidine-5-carbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.
Pyrimidine-4-carbonyl chloride: A structural isomer with the carbonyl chloride group at the fourth position of the pyrimidine ring.
Pyrimidine-2-carbonyl chloride: Another structural isomer with the carbonyl chloride group at the second position of the pyrimidine ring.
Uniqueness: 5-PYRIMIDINECARBONYL CHLORIDE is unique due to its specific reactivity profile and the position of the carbonyl chloride group on the pyrimidine ring. This positioning influences its chemical behavior and the types of reactions it can undergo, making it a valuable intermediate in the synthesis of diverse pyrimidine derivatives.
Properties
IUPAC Name |
pyrimidine-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-1-7-3-8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKXXURQUMEXDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578777 | |
Record name | Pyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40929-48-4 | |
Record name | Pyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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